molecular formula C14H12ClNO3 B1594070 2-Chloro-3-morpholino-1,4-naphthoquinone CAS No. 6336-72-7

2-Chloro-3-morpholino-1,4-naphthoquinone

Cat. No.: B1594070
CAS No.: 6336-72-7
M. Wt: 277.7 g/mol
InChI Key: KRGINZFLXQKIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-morpholino-1,4-naphthoquinone (CMNQ) is a synthetic naphthoquinone derivative characterized by a chloro substituent at the 2-position and a morpholino group at the 3-position. The morpholino moiety, a six-membered ring containing oxygen and nitrogen, enhances the compound’s electron donor-acceptor properties, making it relevant in materials science and medicinal chemistry . Synthesized via a refluxing method, CMNQ exhibits distinct spectral and electrochemical behaviors compared to simpler naphthoquinones. Its structure has been confirmed through techniques such as NMR and X-ray crystallography in related analogs, highlighting the role of substituents in modulating reactivity and biological activity .

Properties

IUPAC Name

2-chloro-3-morpholin-4-ylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c15-11-12(16-5-7-19-8-6-16)14(18)10-4-2-1-3-9(10)13(11)17/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGINZFLXQKIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284855
Record name 2-Chloro-3-morpholino-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-72-7
Record name NSC39347
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-3-morpholino-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-morpholino-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The core approach to synthesizing 2-chloro-3-morpholino-1,4-naphthoquinone involves the reaction of 2,3-dichloro-1,4-naphthoquinone with morpholine. This reaction is a nucleophilic aromatic substitution where one chlorine atom at position 3 of the naphthoquinone ring is replaced by the morpholino group, while the chlorine at position 2 remains intact.

Preparation of the Key Intermediate: 2,3-Dichloro-1,4-naphthoquinone

Before the substitution with morpholine, the precursor 2,3-dichloro-1,4-naphthoquinone must be synthesized. Several methods exist for this:

  • Catalytic Chlorination of Naphthalene Derivatives : Traditional methods include chlorination of naphthalene or 1,4-naphthoquinone in organic solvents with chlorine gas under controlled conditions, often using catalysts or additives such as phosphoric acid esters, methyl urea, or butanols to improve yield and selectivity.

  • Aqueous Catalytic Chlorination Using Metal Powders : A more environmentally friendly method involves dissolving 1-naphthylamine-4-sodium sulfonate in water, adjusting pH to 2–5, and adding catalytic amounts (1–10% by weight) of iron powder, zinc powder, or their salts. Chlorine gas is then bubbled through the solution at room temperature. This method yields a crude product with over 90% purity, which can be further purified by recrystallization in organic solvents to achieve ≥98.5% purity. This aqueous method avoids organic solvents and reduces chlorine gas emissions, addressing environmental and safety concerns.

Nucleophilic Substitution with Morpholine

Once 2,3-dichloro-1,4-naphthoquinone is obtained, it undergoes substitution with morpholine to yield this compound.

  • Reaction Conditions : The reaction is typically carried out by mixing equimolar amounts of 2,3-dichloro-1,4-naphthoquinone and morpholine in water at approximately 50°C for about 20 minutes to 20 hours, depending on the scale and specific protocol.

  • Mechanism : Morpholine acts as a nucleophile, attacking the electrophilic carbon at position 3, displacing the chlorine atom selectively.

  • Yields and Purification : This reaction generally gives high yields, often approaching 100%. The product precipitates out of the reaction mixture and can be isolated by filtration and washing with water. Further purification can be achieved by recrystallization or chromatography if needed.

Comparative Analysis of Synthetic Routes

Preparation Step Method Description Advantages Disadvantages
Synthesis of 2,3-dichloro-1,4-naphthoquinone via organic chlorination Chlorination of naphthalene or 1,4-naphthoquinone in organic solvents with chlorine gas and catalysts Established method, high purity achievable Use of organic solvents, chlorine gas hazards, solvent recovery required
Aqueous catalytic chlorination using metal powders and chlorine gas Chlorination of 1-naphthylamine-4-sodium sulfonate in water with iron/zinc catalysts and chlorine gas Environmentally friendly, avoids organic solvents, reduced chlorine emissions Requires control of pH and reaction conditions for optimal yield
Nucleophilic substitution with morpholine Reaction of 2,3-dichloro-1,4-naphthoquinone with morpholine in water at 50°C High yield, simple workup, mild conditions Requires pure dichloro precursor, reaction time varies

Detailed Research Findings

  • Yield and Reaction Time : According to ChemicalBook data, the nucleophilic substitution reaction in water at 50°C proceeds efficiently within 20 minutes to 20 hours, with yields reported up to 100%. This demonstrates the high reactivity and selectivity of morpholine towards the 3-position chlorine.

  • Environmental and Safety Considerations : The aqueous chlorination method for preparing the dichloro precursor reduces the environmental impact by eliminating organic solvents and minimizing chlorine gas escape, a significant improvement over traditional chlorination methods.

  • Spectroscopic and Structural Characterization : Although focused on phenylamino derivatives, related studies on 2-chloro-3-substituted-1,4-naphthoquinones confirm the structural integrity and substitution patterns via X-ray diffraction and vibrational spectroscopy, supporting the reliability of nucleophilic substitution reactions on this scaffold.

Summary Table of Key Reaction Parameters

Parameter Value / Condition Notes
Precursor 2,3-Dichloro-1,4-naphthoquinone Synthesized via aqueous or organic chlorination
Nucleophile Morpholine Equimolar to precursor
Solvent Water Environmentally benign
Temperature 50°C Mild heating
Reaction Time 0.33 hours (20 minutes) to 20 hours Depends on scale and conditions
Yield Up to 100% High efficiency
Purification Filtration, washing, recrystallization Simple isolation

Chemical Reactions Analysis

2-Chloro-3-morpholino-1,4-naphthoquinone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

The compound serves as a reagent in organic synthesis and as a precursor for more complex molecules. Its stable quinone structure allows it to participate in various chemical reactions that are fundamental in synthetic organic chemistry.

Biology

The biological applications of 2-Chloro-3-morpholino-1,4-naphthoquinone are notable due to its electron transfer properties. It has been investigated for its potential as:

  • Antifungal Agent : Research indicates significant antifungal activity against various strains of Candida and dermatophytes, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL .

Table 1: Antifungal Activity of Naphthoquinones

CompoundMIC (µg/mL)Target Organisms
This compound<6.25Candida spp., Dermatophytes
2-Methyl-1,4-naphthoquinone<6.25Various fungi
Juglone>10Limited efficacy

Medicine

In medicinal chemistry, the compound has shown promise in developing new therapeutic agents due to its ability to influence biological pathways through redox reactions. Its potential applications include:

  • Cancer Treatment : Studies suggest that naphthoquinones may act as proteasome inhibitors, which are crucial in cancer therapy .

Case Study : A study identified naphthoquinone analogs that inhibit CT-L activity of the proteasome selectively in malignant cells over normal cells .

Industry

The compound is utilized in dye and pigment production due to its stable structure and vibrant color properties. Its application extends to materials science where it can be incorporated into polymer matrices for enhanced properties.

The mechanism of action for this compound primarily involves disrupting fungal membrane permeability, leading to increased nucleotide leakage and cell death . Furthermore, it exhibits moderate cytotoxicity with an IC50 value of approximately 15.44 µM in MRC-5 cells, indicating a need for careful evaluation regarding selectivity and safety for clinical applications .

Mechanism of Action

The mechanism of action of 2-Chloro-3-morpholino-1,4-naphthoquinone involves its ability to act as an electron donor-acceptor system. This property allows it to participate in redox reactions, which are crucial in various biochemical pathways. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: Morpholino (CMNQ) vs. anilino (4a, 9, 10) or thioether groups (5e–5g) .
  • Synthesis : CMNQ requires reflux conditions in NMP with KOH, whereas analogs like 5a and 3d are synthesized at room temperature .

Physicochemical Properties

Compound Melting Point (°C) Solubility Reactivity Notes
CMNQ Not reported Moderate in NMP Electron-deficient due to Cl; morpholino enhances charge transfer
4b (2-Hydroxy-3-(2-chloroanilino)-NQ) N/A Poor solubility Discontinued due to insolubility
5d (2-Chloro-3-methoxy-NQ) 144–147 Soluble in CHCl₃ Methoxy group increases lipophilicity
2-Anilino-3-chloro-NQ N/A Solvent-dependent Anilino group aids electrophilic substitution

Key Observations :

  • Solubility: CMNQ’s morpholino group improves solubility compared to chloro-anilino analogs (e.g., 4b), which face formulation challenges .
  • Reactivity: Morpholino’s electron-donating nature contrasts with electron-withdrawing Cl, enabling unique redox behavior .

Key Observations :

  • Target Specificity : Unlike CMNQ, dichloroallyl lawsone and 2,3-dichloro-5,8-dimethoxy-NQ exhibit well-characterized antitumor mechanisms .
  • Enzyme Inhibition: CMNQ’s morpholino group may mimic urea-based inhibitors, though direct evidence is lacking .

Biological Activity

Overview

2-Chloro-3-morpholino-1,4-naphthoquinone is a synthetic compound belonging to the naphthoquinone family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its electron donor-acceptor properties that facilitate redox reactions. Understanding its biological activity is essential for exploring its therapeutic potential.

The synthesis of this compound typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with morpholine in the presence of anhydrous potassium carbonate. The reaction is performed by refluxing the mixture in absolute ethanol. The compound exhibits various chemical reactivity, including oxidation, reduction, and substitution reactions, which are crucial for its biological interactions.

The mechanism of action of this compound is primarily attributed to its ability to act as an electron donor-acceptor system. This property allows it to participate in redox reactions essential for various biochemical pathways. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In comparative studies with other naphthoquinones, it demonstrated effective inhibition against various fungal strains. The minimum inhibitory concentrations (MICs) for related naphthoquinones ranged from 1.56 to 6.25 µg/mL against Candida species and dermatophytes .

Table 1: Antifungal Activity of Naphthoquinones

CompoundMIC (µg/mL)Target Organisms
2-Chloro-3-morpholino-1,4-NQ<6.25Candida spp., Dermatophytes
2-Methyl-1,4-naphthoquinone<6.25Various fungi
Juglone>10Limited efficacy

Cytotoxicity

While exhibiting antifungal activity, the cytotoxic effects of this compound have also been evaluated. Studies reported an IC50 value of approximately 15.44 µM in MRC-5 cells, indicating moderate cytotoxicity . This raises concerns about the compound's selectivity and safety for clinical applications.

Case Studies and Research Findings

Numerous studies have explored the biological activity of naphthoquinones, with specific focus on their mechanism and efficacy:

  • Antifungal Mechanism : A study indicated that the antifungal mechanism might involve disrupting fungal membrane permeability, leading to increased nucleotide leakage .
  • Comparative Analysis : In a comparative analysis involving multiple naphthoquinones, this compound was found to be among the more potent compounds against pathogenic fungi .
  • Synthetic Applications : The compound has been utilized as a precursor in organic synthesis due to its stable quinone structure and reactivity profile .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-Chloro-3-morpholino-1,4-naphthoquinone?

The compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with morpholine under reflux in absolute ethanol. Anhydrous potassium carbonate (K₂CO₃) is used as a base to deprotonate morpholine, enhancing its nucleophilicity. Optimized yields (typically 60–75%) are achieved by maintaining a 1:1.2 molar ratio of dichloronaphthoquinone to morpholine and a reaction time of 6–8 hours at 80°C. Post-reaction purification involves column chromatography using silica gel and ethyl acetate/hexane eluents .

Basic: How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key parameters include:

  • Planarity : The naphthoquinone backbone shows maximum deviation of 0.078 Å from planarity.
  • Dihedral angles : The morpholine ring forms a 52.38° angle with the quinone plane, influencing steric interactions.
  • Intermolecular interactions : N–H⋯O hydrogen bonds stabilize the crystal lattice. Complementary techniques like IR spectroscopy validate functional groups (e.g., C=O stretches at ~1660 cm⁻¹ and C–Cl at ~750 cm⁻¹) .

Advanced: What mechanisms underlie the anticancer activity of this compound?

The compound induces cytotoxicity via redox cycling , generating reactive oxygen species (ROS) that damage DNA and mitochondria. Methodology to study this includes:

  • Electrochemical assays : Cyclic voltammetry (CV) reveals two quasi-reversible redox peaks at −0.45 V and −0.85 V (vs. Ag/AgCl), corresponding to sequential quinone reduction.
  • Cellular ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify ROS levels in treated cancer cells (e.g., PC3 prostate cancer cells).
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining confirms caspase-3 activation and mitochondrial membrane depolarization .

Advanced: How do structural modifications (e.g., substituents) influence bioactivity?

Structure-Activity Relationship (SAR) studies highlight:

  • Morpholino group : Enhances solubility and modulates electron-withdrawing effects, improving redox activity.
  • Chloro substituent : Increases electrophilicity, promoting DNA alkylation.
  • Hydrophobic side chains : Alkyl groups at position 3 enhance membrane permeability (log P values correlate with IC₅₀ in MCF-7 cells).
    Experimental design :
  • Synthesize analogs via sodium hydride–mediated bis-acylation (45% average yield).
  • Screen cytotoxicity against panels like NCI-60, using MTT assays with doxorubicin as a positive control .

Advanced: How can computational modeling predict the electronic properties of this compound?

Density functional theory (DFT) at the B3PW91/6-31+G(d) level calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~3.2 eV) indicate charge-transfer potential.
  • Electrostatic potential maps : Highlight electrophilic regions (quinone carbonyls) for nucleophilic attack.
  • Molecular docking : Predicts binding affinities to targets like topoisomerase II (docking score: −9.2 kcal/mol). Validation via molecular dynamics simulations (100 ns trajectories) assesses binding stability .

Advanced: How to resolve contradictions in cytotoxicity data across studies?

Discrepancies arise from:

  • Cell line variability : Hypoxic vs. normoxic conditions alter redox sensitivity (e.g., A549 vs. HepG2).
  • Assay interference : Quinones may reduce MTT directly, necessitating controls like PrestoBlue or resazurin.
  • Metabolic activation : Liver microsomal fractions (e.g., S9 mix) can convert prodrugs to active metabolites.
    Best practices :
  • Normalize data to protein content (Bradford assay).
  • Use orthogonal assays (e.g., clonogenic survival) to confirm results .

Advanced: What green chemistry approaches improve the synthesis of naphthoquinone derivatives?

Eco-friendly strategies include:

  • One-pot multicomponent reactions : NH₄OAc-catalyzed domino reactions reduce steps and waste.
  • Solvent-free mechanochemistry : Ball milling achieves 85% yield for analogs in 30 minutes.
  • Chemoenzymatic methods : Lipase B catalyzes regioselective acylation (ee > 90%) .

Advanced: How to investigate the redox behavior of this compound in biological systems?

  • Electron paramagnetic resonance (EPR) : Detects semiquinone radical intermediates using spin traps like DMPO.
  • NADH oxidation assays : Monitor NADH depletion at 340 nm to quantify redox cycling rates.
  • Mitochondrial respirometry : Seahorse XF Analyzer measures oxygen consumption rate (OCR) changes in treated cells .

Advanced: What strategies optimize hybrid analogs for enhanced pharmacokinetics?

  • Tandem reactions : Combine Ugi-azide and Heck reactions to introduce triazole and aryl groups.
  • Prodrug design : Phosphorylate hydroxyl groups to improve oral bioavailability (tested in Sprague-Dawley rats).
  • PEGylation : Attach polyethylene glycol to morpholino nitrogen for prolonged circulation .

Advanced: What in vivo models evaluate toxicity and efficacy?

  • Acute toxicity : OECD Guideline 423 tests in Wistar rats (LD₅₀ > 500 mg/kg).
  • Xenograft models : Subcutaneous implantation of HCT116 colon cancer in nude mice (50 mg/kg, i.p., 3× weekly).
  • Pharmacokinetics : LC-MS/MS quantifies plasma half-life (t₁/₂ = 2.1 h) and brain penetration (brain/plasma ratio = 0.3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-morpholino-1,4-naphthoquinone
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-morpholino-1,4-naphthoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.